N-benzyl-2,1,3-benzothiadiazole-5-sulfonamide
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Overview
Description
N-benzyl-2,1,3-benzothiadiazole-5-sulfonamide is a chemical compound that belongs to the class of benzothiadiazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound consists of a benzene ring fused to a thiadiazole ring, with a benzyl group and a sulfonamide group attached to specific positions on the rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,1,3-benzothiadiazole-5-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with benzyl chloride and a sulfonamide derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dimethylformamide or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,1,3-benzothiadiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiadiazole ring.
Reduction: Reduced forms of the benzothiadiazole ring or the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2,1,3-benzothiadiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and luminescent materials.
Mechanism of Action
The mechanism of action of N-benzyl-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the benzyl and sulfonamide groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers.
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid: Another derivative with different functional groups attached to the benzothiadiazole ring.
Uniqueness
N-benzyl-2,1,3-benzothiadiazole-5-sulfonamide is unique due to the presence of both benzyl and sulfonamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-2,1,3-benzothiadiazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-20(18,14-9-10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-19-15-12/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVYUDHJEIXZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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